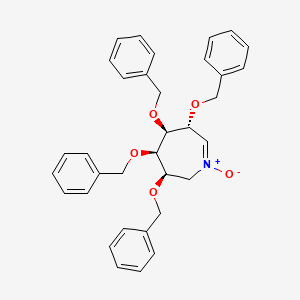
(3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide is a complex organic compound characterized by its unique azepine ring structure and multiple benzyloxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide typically involves multiple steps, starting from simpler precursors. One common approach includes the following steps:
-
Formation of the Azepine Ring: : The azepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol. This step often requires the use of a strong acid or base as a catalyst and may be conducted under reflux conditions to ensure complete cyclization.
-
Introduction of Benzyloxy Groups: : The benzyloxy groups are introduced through a series of nucleophilic substitution reactions. Benzyl alcohols or benzyl halides are commonly used as the benzyloxy group donors. These reactions typically require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process.
-
Oxidation to Form the 1-Oxide: : The final step involves the oxidation of the azepine nitrogen to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the azepine ring or the benzyloxy groups, potentially converting them into simpler alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3R,4R,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)-3,4,5,6-tetrahydro-2H-azepine 1-oxide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science:
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic routes.
Eigenschaften
Molekularformel |
C34H35NO5 |
|---|---|
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
(3R,4R,5S,6R)-1-oxido-3,4,5,6-tetrakis(phenylmethoxy)-3,4,5,6-tetrahydro-2H-azepin-1-ium |
InChI |
InChI=1S/C34H35NO5/c36-35-21-31(37-23-27-13-5-1-6-14-27)33(39-25-29-17-9-3-10-18-29)34(40-26-30-19-11-4-12-20-30)32(22-35)38-24-28-15-7-2-8-16-28/h1-21,31-34H,22-26H2/t31-,32-,33+,34-/m1/s1 |
InChI-Schlüssel |
KOSMBCSXJQTMNF-YVEASBDZSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H]([C@@H](C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1C(C(C(C(C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


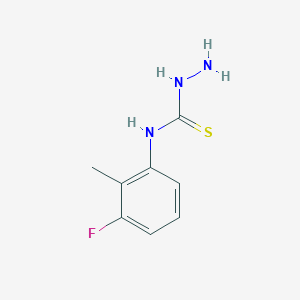
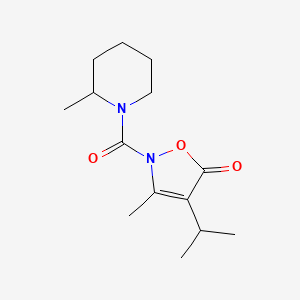
![zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)
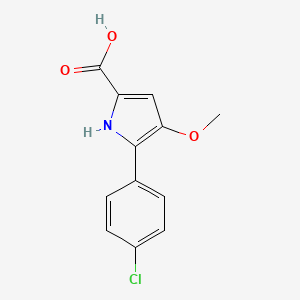
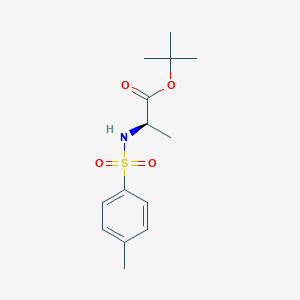
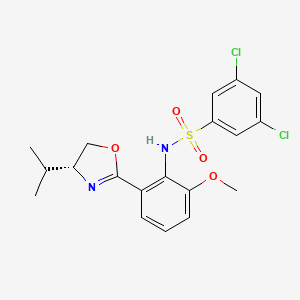
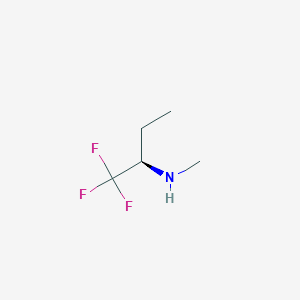
![(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)
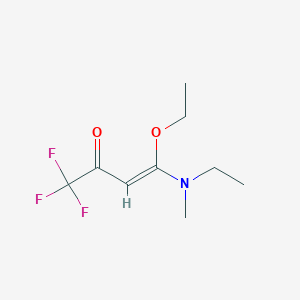

![Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester](/img/structure/B12855142.png)
![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
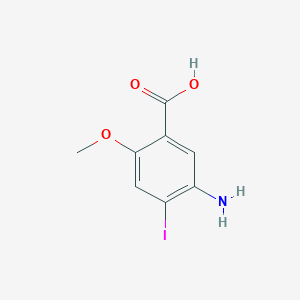
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
